molecular formula C17H26N2O3S B4470933 1-(ETHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4470933
M. Wt: 338.5 g/mol
InChI Key: ZCVHQZAOZIZLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethanesulfonyl group, a phenylpropyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethanesulfonyl group, and the attachment of the phenylpropyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethanesulfonyl Group: This step often involves sulfonylation reactions using ethanesulfonyl chloride or similar reagents.

    Attachment of the Phenylpropyl Group: This can be done through alkylation reactions using phenylpropyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE depends on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the context of its use, such as its role in biological systems or its function in chemical reactions.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other piperidine derivatives, such as:

    1-(METHANESULFONYL)-N-(3-PHENYLPROPYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

    1-(ETHANESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a phenylethyl group instead of a phenylpropyl group.

Properties

IUPAC Name

1-ethylsulfonyl-N-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-23(21,22)19-13-7-11-16(14-19)17(20)18-12-6-10-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVHQZAOZIZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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